![molecular formula C25H29N3O2S B8463752 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a complex organic compound known for its significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then oxidized using agents like potassium permanganate or hydrogen peroxide . The resulting compound is reacted with 1-bromo-4-chlorobutane to form an intermediate, which is further treated with 1-(benzo[b]thiophen-4-yl)piperazine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Applications De Recherche Scientifique
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors . This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brexpiprazole: Shares a similar structure and pharmacological profile.
Aripiprazole: Another compound with partial agonist activity at dopamine D2 receptors.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is unique due to its specific binding affinity and dual action on serotonin and dopamine receptors, which provides a balanced therapeutic effect with potentially fewer side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C25H29N3O2S |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O2S/c1-26-11-8-19-6-7-20(18-22(19)25(26)29)30-16-3-10-27-12-14-28(15-13-27)23-4-2-5-24-21(23)9-17-31-24/h2,4-7,9,17-18H,3,8,10-16H2,1H3 |
Clé InChI |
RDOLSJCBVSDISX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1=O)C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



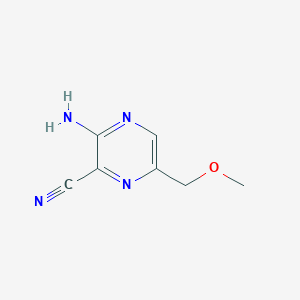
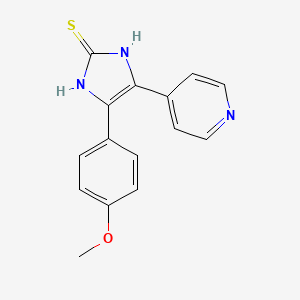
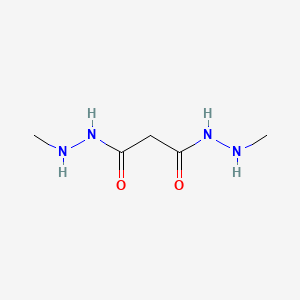
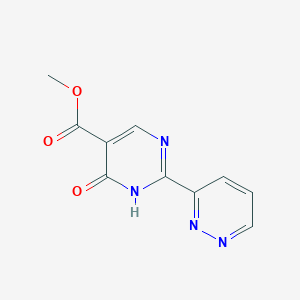
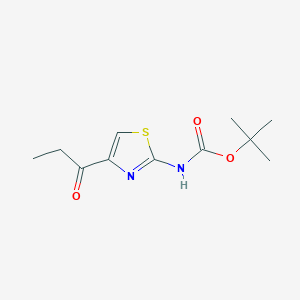

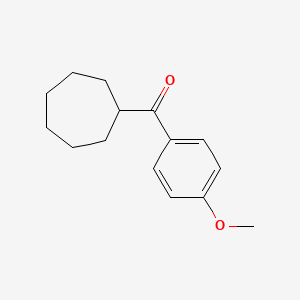
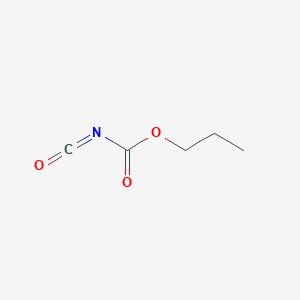
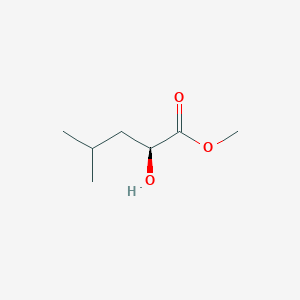
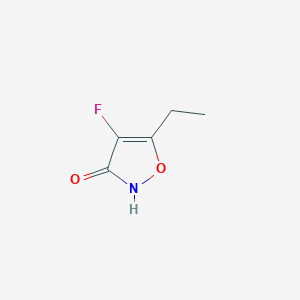
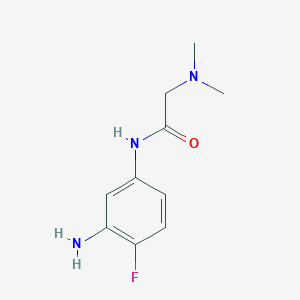

![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
